2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid, also known as AZD1981 or AZD-1981, is a synthetic compound that acts as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) receptor. [] CRTh2, also known as DP2, is a receptor for prostaglandin D2 (PGD2), a key mediator of allergic inflammation. [] AZD1981 binds to CRTh2, preventing PGD2 from binding and exerting its pro-inflammatory effects. [] As a research tool, AZD1981 is used to study the role of the PGD2/CRTh2 pathway in various inflammatory and allergic diseases.
Future Directions
Improved CRTh2 Antagonists: Developing novel CRTh2 antagonists with improved pharmacokinetic properties, such as slower dissociation rates from the receptor, could potentially enhance clinical efficacy. [, ]
Personalized Medicine: Exploring the potential of AZD1981 and other CRTh2 antagonists in specific patient populations, such as those with a strong allergic component to their disease, may lead to more targeted and effective treatment strategies. []
Related Compounds
N-deacetylated AZD1981
Compound Description: N-deacetylated AZD1981 is a primary metabolite of AZD1981. In vitro studies have shown that it is a weak, time-dependent inhibitor of CYP2C9 and exhibits more active hepatic uptake compared to the parent drug, AZD1981. []
Relevance: This metabolite is directly relevant to AZD1981 as it is responsible for the observed drug-drug interaction with warfarin. The increased hepatic uptake and weak CYP2C9 inhibition by N-deacetylated AZD1981 contribute to the altered pharmacokinetics of warfarin. [] (https://www.semanticscholar.org/paper/bab509d1021a39dfe1c9d2ae08ddf7595256749b)
Prostaglandin D2 (PGD2)
Compound Description: Prostaglandin D2 (PGD2) is the endogenous ligand for the DP2 receptor (also known as CRTh2). PGD2 is a pro-inflammatory mediator involved in allergic responses, including eosinophil recruitment and activation. [, , , , , ]
Relevance: PGD2 is directly relevant to AZD1981 because AZD1981 acts as a selective antagonist of the DP2 receptor, blocking the effects of PGD2. [, , , , , ]
Fevipiprant (QAW039)
Compound Description: Fevipiprant (QAW039) is another CRTh2 receptor antagonist currently in development for treating allergic diseases. It exhibits a slow dissociation rate from the CRTh2 receptor, potentially leading to improved clinical efficacy compared to faster-dissociating antagonists. [, , ]
Relevance: Fevipiprant is structurally related to AZD1981 and shares the same target receptor, CRTh2. The comparison of their binding kinetics and potential clinical implications highlights the importance of receptor off-rate in this drug class. [, , ]
Setipiprant
Compound Description: Setipiprant is a CRTh2 antagonist that has been clinically investigated but ultimately discontinued. []
Relevance: Although not structurally detailed in these papers, Setipiprant's inclusion in the discussion of CRTh2 antagonists provides context for the development of AZD1981 and highlights the challenges in achieving clinical success with this drug class. []
Vidupiprant
Compound Description: Vidupiprant is another CRTh2 antagonist that progressed to clinical trials but was subsequently discontinued. []
Relevance: Similar to setipiprant, the discussion of Vidupiprant's clinical failure alongside AZD1981 provides valuable insights into the development trajectory of CRTh2 antagonists and emphasizes the need for further research in this area. []
OC-459
Compound Description: OC-459 is a CRTh2 antagonist whose development appears to be stalled. []
Relevance: Although the specific reasons for the stalled development of OC-459 are not elaborated upon, its inclusion in the context of AZD1981 suggests that challenges remain in translating promising preclinical findings into successful clinical outcomes for this drug class. []
ADC-3680
Compound Description: ADC-3680 represents a newer generation of CRTh2 antagonists currently undergoing clinical development. []
Relevance: ADC-3680 highlights the continued research and development efforts targeting the CRTh2 receptor, even after setbacks with earlier compounds like AZD1981. The emergence of newer agents underscores the therapeutic potential of this pathway. []
MK-1029
Compound Description: MK-1029 is another promising CRTh2 antagonist currently in clinical development. []
Relevance: Similar to ADC-3680, MK-1029's presence in the pipeline emphasizes the ongoing interest in developing effective CRTh2 antagonists and suggests that lessons learned from earlier compounds like AZD1981 are being applied to improve clinical outcomes. []
QAV680
Compound Description: QAV680 is a CRTh2 receptor antagonist used as a reference compound in a study comparing the binding kinetics of various CRTh2 antagonists. []
Relevance: While the specific structure of QAV680 is not provided, its inclusion in the study comparing dissociation rates directly relates it to AZD1981. The comparison highlights the variation in binding kinetics within this class of compounds. []
OC459
Compound Description: OC459 is a CRTh2 receptor antagonist. []
Relevance: OC459's use as a comparator for QAW039 in terms of its binding kinetics provides context for understanding the potential advantages of slower-dissociating CRTh2 antagonists like QAW039 compared to AZD1981. []
Classification
AZD1981 belongs to the class of indole derivatives and is characterized as a small molecule drug. Its primary mechanism involves the inhibition of eosinophil migration, which is crucial in the pathophysiology of asthma and other allergic diseases.
Synthesis Analysis
The synthesis of AZD1981 has been described in detail, highlighting a method that integrates several chemical transformations to achieve the desired compound efficiently. The synthesis involves:
Molecular Structure Analysis
AZD1981 has a complex molecular structure characterized by an indole core fused to various functional groups that enhance its biological activity. Key features include:
Indole Core: The central structure that contributes to its pharmacological properties.
Substituents: The presence of arylthio groups and other functional moieties that influence its receptor binding affinity and selectivity.
The molecular formula for AZD1981 is C17H16ClN3O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms, which are integral to its activity.
Chemical Reactions Analysis
AZD1981 participates in several chemical reactions relevant to its mechanism of action:
Binding Interactions: It inhibits eosinophil migration by blocking chemotaxis mediated by prostaglandin D2 through competitive inhibition at the CRTh2 receptor.
Eosinophil Shape Change: AZD1981 has been shown to significantly impair shape changes induced by prostaglandin D2 in eosinophils, suggesting a direct effect on leukocyte function.
Pharmacokinetics: In clinical studies, pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) have been evaluated to understand its absorption and distribution within the body.
Mechanism of Action
The mechanism of action for AZD1981 involves:
Receptor Antagonism: By selectively binding to the CRTh2 receptor, AZD1981 prevents prostaglandin D2 from activating downstream signaling pathways that lead to eosinophil activation and migration.
Inhibition of Eosinophil Activity: Studies have demonstrated that treatment with AZD1981 results in reduced eosinophil activity and altered leukocyte profiles in circulation, indicating its potential role in modulating immune responses associated with allergic conditions.
Physical and Chemical Properties Analysis
AZD1981 exhibits several important physical and chemical properties:
Applications
AZD1981 has several potential applications:
Asthma Treatment: It is primarily being developed for managing asthma symptoms by targeting Th2-mediated inflammation.
Chronic Spontaneous Urticaria: Recent studies have explored its efficacy in patients with chronic spontaneous urticaria who do not respond adequately to antihistamines.
Allergic Conditions: Given its mechanism, AZD1981 could be beneficial in treating various allergic disorders characterized by eosinophilic inflammation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.